Ethyl lauroyl arginine hydrochloride is a synthetic compound derived from the amino acid L-arginine. It is classified as an amino acid-based cationic surfactant known for its antimicrobial properties and is primarily used in food preservation and packaging. The compound's active ingredient is ethyl-Nα-lauroyl-L-arginine hydrochloride, which has a molecular weight of 421.02 g/mol and a chemical formula of C₂₁H₄₃N₄O₃·HCl. Ethyl lauroyl arginine hydrochloride is recognized for its low toxicity and effectiveness against a broad spectrum of microorganisms, including bacteria, yeasts, and fungi .
Ethyl lauroyl arginine hydrochloride is synthesized through a two-step chemical process involving L-arginine hydrochloride, ethanol, thionyl chloride, and lauroyl chloride. The compound falls under the category of food additives and surfactants, specifically classified as an antimicrobial agent in food safety regulations by organizations such as the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) .
The synthesis of ethyl lauroyl arginine hydrochloride involves two main steps:
Ethyl lauroyl arginine hydrochloride has a complex molecular structure characterized by:
The structure includes:
The compound exists as a white solid with high solubility in water (greater than 247 g/kg at 20ºC) and forms stable solutions when used in food-grade applications .
Ethyl lauroyl arginine hydrochloride can undergo hydrolysis, which is crucial for its function as a surfactant:
The hydrolysis reactions are influenced by pH levels and can be catalyzed either by acids or bases, affecting the rate and products formed during decomposition .
The antimicrobial mechanism of ethyl lauroyl arginine hydrochloride involves its interaction with microbial cell membranes:
Studies have demonstrated that ethyl lauroyl arginine hydrochloride exhibits broad-spectrum activity against various pathogens, making it effective for use in food preservation .
These properties make ethyl lauroyl arginine hydrochloride suitable for various applications in food safety and preservation .
Ethyl lauroyl arginine hydrochloride is primarily used in:
Its approval by regulatory agencies underscores its significance as a safe additive in food products .
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